molecular formula C8H7Cl2NS B2551912 2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride CAS No. 2305252-64-4

2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride

Cat. No.: B2551912
CAS No.: 2305252-64-4
M. Wt: 220.11
InChI Key: MRCDPURQNNDPSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride typically involves the chloromethylation of thieno[3,2-b]pyridine. One common method includes the reaction of thieno[3,2-b]pyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

Industrial production of this compound often involves large-scale chloromethylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Biological Activity

2-(Chloromethyl)thieno[3,2-b]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a thieno[3,2-b]pyridine core with a chloromethyl substituent, which is crucial for its reactivity and biological interactions. The molecular formula is C₇H₆ClN, and it typically exists as a hydrochloride salt to enhance solubility in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies assessing its efficacy against various bacterial strains, it demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µM .

Bacterial Strain MIC (µM)
Staphylococcus aureus50
Streptococcus agalactiae75
Escherichia coli100

Antiviral Activity

The compound has also been evaluated for antiviral properties. In a study focusing on flavivirus inhibition, it showed moderate antiviral activity with an effective concentration (EC50) of approximately 44 µM against yellow fever virus . This suggests potential as a scaffold for developing antiviral agents targeting similar viral infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group is believed to facilitate nucleophilic attack on various biological macromolecules, leading to alterations in enzyme activity and cellular signaling pathways. Additionally, the thieno-pyridine structure may engage in π-π stacking interactions with nucleic acids or proteins, enhancing its bioactivity .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several thieno derivatives, including this compound. The results indicated that the compound displayed superior activity compared to other derivatives in the series, suggesting that modifications at the chloromethyl position significantly enhance antimicrobial potency.

Case Study 2: Antiviral Activity Assessment

In another investigation, researchers synthesized a series of thieno derivatives and evaluated their antiviral properties against yellow fever virus. The study found that structural modifications could lead to increased antiviral efficacy. The presence of the chloromethyl group was crucial for maintaining activity in several analogs tested.

Properties

IUPAC Name

2-(chloromethyl)thieno[3,2-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS.ClH/c9-5-6-4-7-8(11-6)2-1-3-10-7;/h1-4H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCDPURQNNDPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)CCl)N=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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